(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a benzazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone.
Introduction of the Chloro Substituent: Chlorination of the benzazepine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.
Formation of the Oxoethylidene Group: The oxoethylidene group can be introduced through a condensation reaction involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or its derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2-anilino-2-oxoethylidene)-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Lacks the chloro substituent.
(5E)-5-(2-anilino-2-oxoethylidene)-8-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Contains a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This can affect its reactivity, solubility, and biological activity.
Properties
CAS No. |
671207-67-3 |
---|---|
Molecular Formula |
C19H15ClN2O4 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26)/b11-9+ |
InChI Key |
NOUWUUUDUNANMH-PKNBQFBNSA-N |
Isomeric SMILES |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.